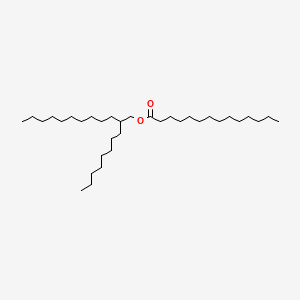
2-Octyldodecyl myristate
Overview
Description
2-Octyldodecyl myristate is a versatile ester derived from myristic acid and octyldodecanol. It is commonly used in the cosmetics industry as an emollient and texture enhancer. The chemical formula of this compound is C28H56O2, and it is known for its non-greasy and smooth feel upon application, enhancing the spreadability of cosmetic formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Octyldodecyl myristate is synthesized through the esterification of myristic acid with octyldodecanol. This process involves combining myristic acid and octyldodecanol in the presence of a catalyst under controlled conditions to form the ester. The reaction typically requires heating and may involve the use of acid or base catalysts to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are combined in large reactors, and the reaction conditions are carefully monitored to ensure optimal yield and purity. The resulting ester is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Octyldodecyl myristate primarily undergoes hydrolysis, where the ester bond is broken down into myristic acid and octyldodecanol. This reaction is typically catalyzed by enzymes such as esterases or lipases .
Common Reagents and Conditions: The hydrolysis of this compound can be carried out under acidic or basic conditions, with the use of water as a reagent. Enzymatic hydrolysis is also common, where specific enzymes are used to catalyze the reaction under mild conditions .
Major Products Formed: The major products formed from the hydrolysis of this compound are myristic acid and octyldodecanol. These products can be further utilized in various industrial and cosmetic applications .
Scientific Research Applications
2-Octyldodecyl myristate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cosmetics, it is used as an emollient and texture enhancer, providing a smooth and non-greasy feel to formulations. It is also used in moisturizers, foundations, lipsticks, and other makeup products to improve spreadability and application .
In biological research, this compound is studied for its potential as a skin-conditioning agent. Its non-comedogenic nature makes it suitable for formulations intended for acne-prone or sensitive skin. Additionally, it is used in the development of drug delivery systems, where its ability to enhance the penetration of active ingredients through the skin is of particular interest .
Mechanism of Action
The primary mechanism of action of 2-Octyldodecyl myristate involves its enzymatic hydrolysis into myristic acid and octyldodecanol. These products can then interact with various molecular targets and pathways in the skin. Myristic acid, for example, is known to have moisturizing properties, while octyldodecanol acts as an emollient, providing a smooth and soft feel to the skin .
Comparison with Similar Compounds
2-Octyldodecyl myristate can be compared to other similar compounds such as caprylic capric triglyceride, cetearyl ethylhexanoate, and isopropyl myristate. These compounds also serve as emollients and texture enhancers in cosmetic formulations. this compound is unique in its combination of myristic acid and octyldodecanol, which provides a distinct balance of moisturizing and emollient properties .
List of Similar Compounds:- Caprylic capric triglyceride
- Cetearyl ethylhexanoate
- Isopropyl myristate
This compound stands out due to its non-greasy feel and suitability for sensitive skin, making it a preferred choice in many cosmetic formulations .
Properties
IUPAC Name |
2-octyldodecyl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O2/c1-4-7-10-13-16-18-19-20-22-25-28-31-34(35)36-32-33(29-26-23-15-12-9-6-3)30-27-24-21-17-14-11-8-5-2/h33H,4-32H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRXBNZMPMGLQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865068 | |
| Record name | 2-Octyldodecyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22766-83-2, 83826-43-1 | |
| Record name | 2-Octyldodecyl myristate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22766-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristic acid, 2-octyldodecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022766832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyldodecyl myristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083826431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octyldodecyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-octyldodecyl myristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYLDODECYL MYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S013N99GR8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


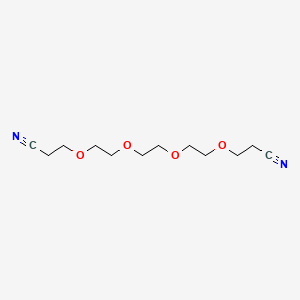
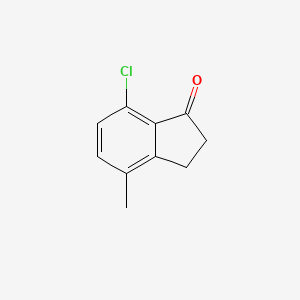

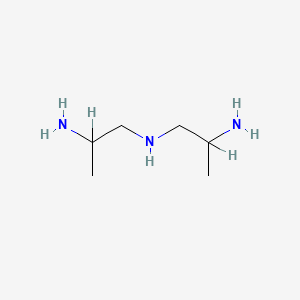

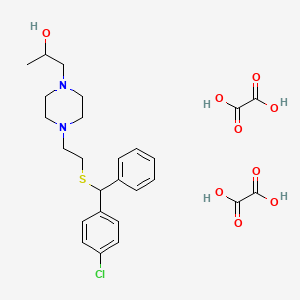
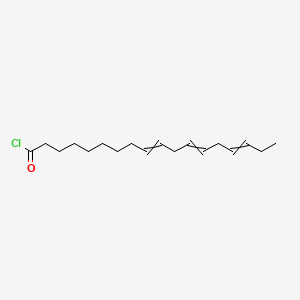
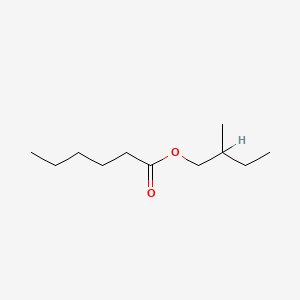
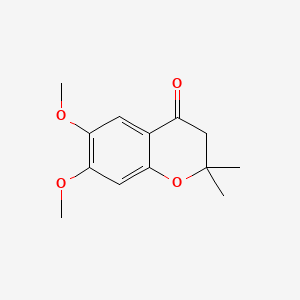
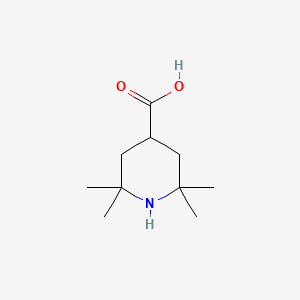
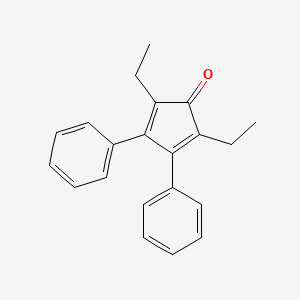
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1595266.png)


